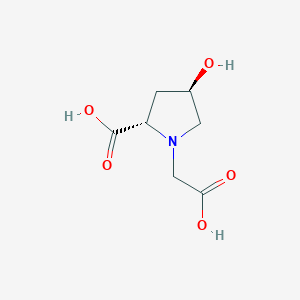
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxymethyl and hydroxyl groups. The stereochemistry of the compound, indicated by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of appropriate amino acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods leverage the specificity of enzymes or microorganisms to produce the desired chiral compound with high yield and purity. The use of biocatalysts can also reduce the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxyl groups can produce primary or secondary alcohols.
Scientific Research Applications
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Ethyl (2S,4S)-1,4-Anhydro-3-deoxypentitol-2-carboxylate
Uniqueness
(2S,4R)-1-(Carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11NO5 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(2S,4R)-1-(carboxymethyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO5/c9-4-1-5(7(12)13)8(2-4)3-6(10)11/h4-5,9H,1-3H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChI Key |
BNWZRZFFEVDRMB-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)CC(=O)O)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















